molecular formula C19H23BrN2O3 B4956674 4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B4956674
M. Wt: 407.3 g/mol
InChI Key: BDGKWVMYJYWVDE-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, methoxy groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzaldehyde to produce 4-bromo-2-methoxybenzaldehyde

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phenolic derivatives, while substitution reactions can yield various substituted phenols.

Scientific Research Applications

4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine ring and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. This compound may affect various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
  • 4-Bromo-2-methoxy-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol
  • 2-Bromo-6-methoxynaphthalene

Uniqueness

4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c1-24-17-6-4-3-5-16(17)22-9-7-21(8-10-22)13-14-11-15(20)12-18(25-2)19(14)23/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGKWVMYJYWVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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